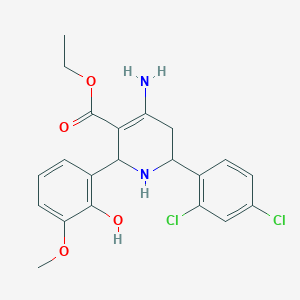
Ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PYRIDINECARBOXYLICACID,4-AMINO-6-(2,4-DICHLOROPHENYL)-1,2,5,6-TETRAHYDRO-2-(2-HYDROXY-3-METHOXYPHENYL)-,ETHYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine carboxylic acid core, substituted with amino, dichlorophenyl, hydroxy, and methoxy groups, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, chlorinated aromatic compounds, and phenolic compounds. Common synthetic routes could involve:
Nitration and Reduction: Introducing amino groups via nitration followed by reduction.
Friedel-Crafts Acylation: Adding aromatic substituents using Friedel-Crafts reactions.
Esterification: Forming the ethyl ester through esterification reactions.
Industrial Production Methods
Industrial production might scale up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
Biologically, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might be used in the manufacture of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-pyridinecarboxylic acid derivatives: These compounds share the pyridine carboxylic acid core and amino group.
Dichlorophenyl derivatives: Compounds with similar dichlorophenyl substitutions.
Hydroxy and methoxy phenyl derivatives: Molecules with similar phenolic substitutions.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
59624-01-0 |
|---|---|
Molecular Formula |
C21H22Cl2N2O4 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
ethyl 4-amino-2-(2,4-dichlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-3-29-21(27)18-15(24)10-16(12-8-7-11(22)9-14(12)23)25-19(18)13-5-4-6-17(28-2)20(13)26/h4-9,16,19,25-26H,3,10,24H2,1-2H3 |
InChI Key |
WQVORQGNCSXINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















